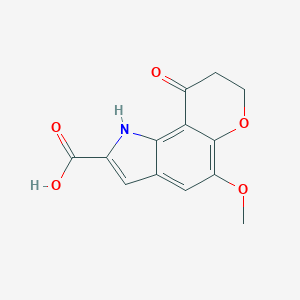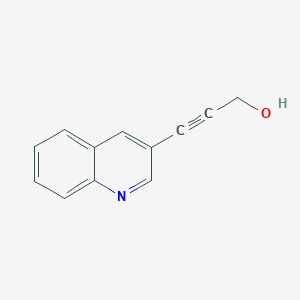
3-Quinolin-3-ylprop-2-yn-1-ol
描述
3-Quinolin-3-ylprop-2-yn-1-ol (3-QP) is an organic compound that has been studied for its potential applications in laboratory experiments, biochemical and physiological effects, and mechanism of action. It is a member of the quinoline family, which is known for its aromatic properties and ability to interact with other molecules. 3-QP has a unique structure that allows it to interact with other molecules in a variety of ways, making it a useful compound for scientific research.
科学研究应用
Antimicrobial Activity
Quinoline derivatives have been studied for their antimicrobial properties. For example, certain compounds have been synthesized for structure-activity relationship (SAR) studies to examine their influence on antimicrobial activity .
Cancer Research
Some quinoline compounds have shown potential in inducing cell death in cancer cells, such as human A549 cells. They have displayed dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of ROS production accompanied by induction of apoptosis .
Medicinal Chemistry
Quinoline derivatives are being explored for their therapeutic potential. Some compounds have displayed potent antibacterial activity comparable to reference drugs due to the presence of electron-withdrawing groups .
作用机制
Target of Action
Quinoline derivatives are known to exhibit a wide spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Some quinoxaline derivatives have been shown to induce apoptotic cell death in a549 lung cancer cells .
属性
IUPAC Name |
3-quinolin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAIOGYFWEXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349497 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-3-yl)prop-2-yn-1-ol | |
CAS RN |
70437-05-7 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


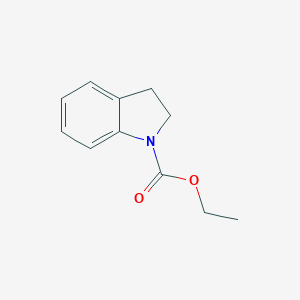
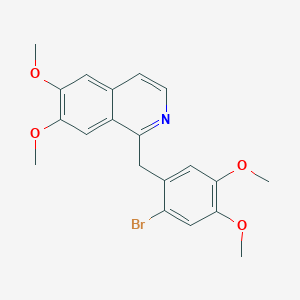


![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
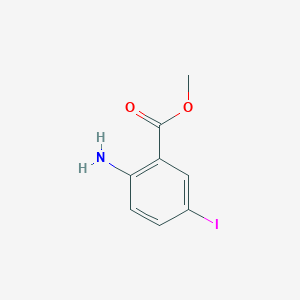


![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)


